molecular formula C13H10IN5 B5588205 N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5588205
M. Wt: 363.16 g/mol
InChI Key: ZJQZOTYRYWWZBA-CAOOACKPSA-N
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Description

N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of iodophenyl, pyrrole, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-iodobenzaldehyde with 1H-pyrrole-2-carbaldehyde, followed by cyclization with 4-amino-1,2,4-triazole under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
  • N-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
  • N-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of N-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine lies in its iodophenyl group, which can enhance its reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it a valuable compound for specific applications where higher reactivity is required .

Properties

IUPAC Name

(E)-1-[1-(4-iodophenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN5/c14-11-3-5-12(6-4-11)19-7-1-2-13(19)8-17-18-9-15-16-10-18/h1-10H/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQZOTYRYWWZBA-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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